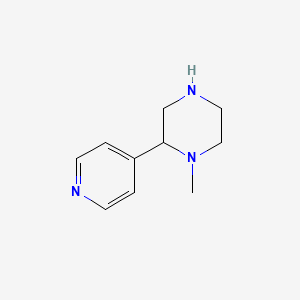
1-Methyl-2-(4-pyridyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-pyridyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions. These methods are efficient and can be scaled up for large-scale production .
化学反应分析
Types of Reactions: 1-Methyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
科学研究应用
1-Methyl-2-(4-pyridyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-2-(4-pyridyl)piperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or biological studies .
相似化合物的比较
1-(2-Pyridyl)piperazine: Another piperazine derivative with similar structural features.
1-(4-Pyridyl)piperazine: Shares the pyridyl substitution but lacks the methyl group.
Uniqueness: 1-Methyl-2-(4-pyridyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various research fields .
生物活性
1-Methyl-2-(4-pyridyl)piperazine (MPP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPP, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound acts primarily through interactions with various neurotransmitter receptors and enzymes. Its biological activity is largely attributed to its structural similarity to piperazine derivatives, which have been shown to modulate neurotransmission and exhibit antitumor properties.
Key Mechanisms:
- Dopamine Receptor Modulation: MPP has been studied for its effects on dopamine receptors, which play a crucial role in mood regulation and motor control.
- Cholinesterase Inhibition: Some studies indicate that MPP may inhibit cholinesterase activity, potentially impacting cognitive functions and neurodegenerative processes .
- Anticancer Activity: Research has demonstrated that MPP derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Biological Activities
The biological activities of MPP can be categorized into several key areas:
1. Anticancer Activity
Research has shown that MPP and its derivatives possess significant anticancer properties. For instance, a study on novel benzimidazole derivatives containing the piperazine moiety demonstrated promising anticancer activity against A549 lung adenocarcinoma cells . The selectivity of these compounds against normal cells was also evaluated, indicating a favorable therapeutic index.
2. Antimicrobial Properties
MPP has been investigated for its antimicrobial activities. It was found to exhibit moderate antibacterial effects against strains such as N. meningitidis and H. influenzae, suggesting its potential in treating bacterial infections .
3. Neuroprotective Effects
Given its interaction with neurotransmitter systems, MPP is being explored for neuroprotective effects. Its ability to modulate dopamine levels makes it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Anticancer Efficacy
A recent study synthesized novel compounds based on MPP and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer activity while sparing normal cells .
Case Study 2: Cholinesterase Inhibition
In another investigation, MPP's effect on cholinesterase activity was assessed using in vitro assays. The findings revealed that MPP significantly inhibited cholinesterase activity, which could have implications for Alzheimer's disease treatment .
Comparative Analysis
To contextualize the biological activity of MPP, a comparison with structurally similar compounds is useful:
| Compound Name | Anticancer Activity | Cholinesterase Inhibition | Antibacterial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Moderate |
| 1-(2-Pyridyl)piperazine | Low | No | High |
| 1-(4-Pyrimidinyl)piperazine | High | Yes | Moderate |
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
1-methyl-2-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-7-6-12-8-10(13)9-2-4-11-5-3-9/h2-5,10,12H,6-8H2,1H3 |
InChI 键 |
RTOSTZSUVOVERG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNCC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















